N'-(3-Bromobenzylidene)hexadecanohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)hexadecanohydrazide is an organic compound with the molecular formula C23H37BrN2O It is a derivative of hydrazide, featuring a bromobenzylidene group attached to a hexadecanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzaldehyde+Hexadecanohydrazide→N’-(3-Bromobenzylidene)hexadecanohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromobenzylidene group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromobenzylidene oxides, while reduction could produce bromobenzylidene alcohols or amines. Substitution reactions would result in compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
N’-(3-Bromobenzylidene)hexadecanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials or chemical products, such as coatings or polymers.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)hexadecanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromobenzylidene group can facilitate binding to specific sites, while the hydrazide moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Bromobenzylidene)hexadecanohydrazide
- N’-(4-Bromobenzylidene)hexadecanohydrazide
- N’-(3-Chlorobenzylidene)hexadecanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)hexadecanohydrazide is unique due to the position of the bromine atom on the benzylidene group, which can influence its reactivity and interactions. Compared to its analogs with different substituents or substitution positions, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
767335-61-5 |
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Molecular Formula |
C23H37BrN2O |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23(27)26-25-20-21-16-15-17-22(24)19-21/h15-17,19-20H,2-14,18H2,1H3,(H,26,27)/b25-20+ |
InChI Key |
SXUOYSOGYVYYGA-LKUDQCMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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